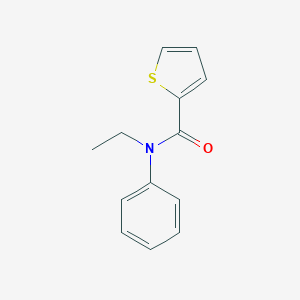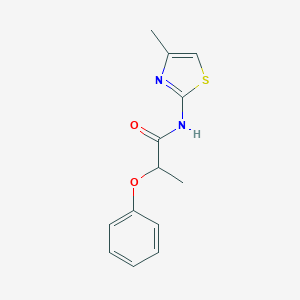
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DCTA, is a cyclopropane-based compound that has been extensively studied for its potential applications in scientific research. DCTA is a small molecule that has a unique three-dimensional structure, which makes it an interesting target for researchers in various fields of science.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its small size, which makes it an ideal tool for studying the structure and function of proteins. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of new analogs of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide with improved properties, such as increased solubility and potency. Another area of interest is the use of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a tool for studying the structure and function of specific proteins, such as those involved in cancer and inflammation. Finally, N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide may have potential therapeutic applications in the treatment of various diseases, and further research is needed to explore its potential in this area.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be achieved through several methods, including the reaction of 2,3-dimethylbenzamide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,3-dimethylbenzamide with cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, and it has been used as a probe for studying the structure and function of proteins. N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been used as a tool for studying the mechanism of action of various drugs and for developing new drugs with improved efficacy and safety profiles.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-8-7-9-12(11(10)2)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
Clave InChI |
BQVDAXZPOCACJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(C2(C)C)(C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2C(C2(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)






![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

